molecular formula C15H8Cl4O B6317902 (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1371597-20-4

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B6317902
CAS No.: 1371597-20-4
M. Wt: 346.0 g/mol
InChI Key: OXCWBCIPYMWDBG-ZZXKWVIFSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is an organic compound characterized by the presence of two dichlorophenyl groups attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of two dichlorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. The specific arrangement of chlorine atoms on the phenyl rings can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4O/c16-11-4-1-9(13(18)8-11)3-6-15(20)10-2-5-12(17)14(19)7-10/h1-8H/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCWBCIPYMWDBG-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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